molecular formula C20H19N3O2 B2528404 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-30-1

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2528404
CAS No.: 887887-30-1
M. Wt: 333.391
InChI Key: TYDSYIXXECKJBC-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Several studies have synthesized and evaluated compounds with structures similar to "2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide" for their anticancer properties. For instance, compounds synthesized from naphthalene and oxadiazole derivatives have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. This suggests that compounds within this chemical family hold potential as anticancer agents due to their ability to inhibit the growth of cancer cells in vitro (Salahuddin et al., 2014; B. Ravinaik et al., 2021).

Molecular Imaging Applications

Research into the synthesis of carbon-11 labeled compounds, closely related to the target chemical, has been conducted with the aim of developing novel PET radiotracers. These compounds are intended for use in tumor diagnosis, highlighting the versatility of this chemical structure in both therapeutic and diagnostic applications (Misato Takashima-Hirano et al., 2012).

Antimicrobial and Antitubercular Activities

Compounds structurally related to "this compound" have also been explored for their antimicrobial activities. This includes efforts to identify new pharmacologically active molecules against a variety of bacteria and fungi, suggesting potential applications in treating infectious diseases (N. Desai et al., 2016).

Sensing Applications

The ability of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives to act as colorimetric sensors for fluoride anions has been demonstrated. This unique application leverages the structural attributes of the compound for environmental and health-related monitoring (E. A. Younes et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-6-2-5-9-17(13)18(24)21-20-23-22-19(25-20)16-11-10-14-7-3-4-8-15(14)12-16/h2,5-6,9-12H,3-4,7-8H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDSYIXXECKJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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